

# The Enduring Efficacy of Janumet: A Comparative Analysis of Long-Term Glycemic Control

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Janumet**

Cat. No.: **B14803810**

[Get Quote](#)

A deep dive into the long-term durability of **Janumet** (sitagliptin/metformin) for glycemic control reveals a persistent effect for up to four years, though head-to-head trials with newer classes of antidiabetic agents, such as SGLT2 inhibitors and GLP-1 receptor agonists, suggest superiority of the latter in sustaining HbA1c reduction and promoting weight loss over extended periods.

**Janumet**, a fixed-dose combination of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin and the biguanide metformin, has been a cornerstone in the management of type 2 diabetes. While its initial efficacy is well-established, the long-term durability of its glycemic control is a critical factor for clinicians and researchers in an ever-evolving therapeutic landscape. This guide provides a comprehensive comparison of **Janumet**'s long-term performance against other key oral and injectable antihyperglycemic agents, supported by data from pivotal clinical trials.

## Sustained Glycemic Control with Janumet: The COSMIC Study

A key investigation into the long-term efficacy of initial combination therapy with sitagliptin and metformin is the 4-year, real-world, follow-up COSMIC (Combination of Sitagliptin and Metformin as Initial Combination) study.<sup>[1][2][3][4]</sup> This retrospective cohort study demonstrated a persistent glucose-lowering effect in patients with type 2 diabetes.<sup>[1][2][3][4]</sup>

The study followed 890 drug-naïve patients with type 2 diabetes who were initiated on a combination of sitagliptin and metformin.[\[1\]](#)[\[2\]](#)[\[3\]](#) A significant reduction in HbA1c was observed in the first year and this was maintained over the four-year period in a substantial portion of the cohort.[\[1\]](#)[\[2\]](#)[\[3\]](#) Specifically, the mean HbA1c reduction was 1.5% in the first year and 1.6% at the end of the fourth year.[\[2\]](#)[\[3\]](#)

## Head-to-Head Comparisons: Janumet vs. SGLT2 Inhibitors

Sodium-glucose cotransporter-2 (SGLT2) inhibitors have emerged as a prominent class of antidiabetic drugs with demonstrated cardiovascular and renal benefits. Long-term comparative trials provide valuable insights into their durability versus DPP-4 inhibitors like sitagliptin when added to metformin.

A 90-week, open-label extension study compared the long-term safety and efficacy of empagliflozin to sitagliptin in patients on a metformin background.[\[5\]](#)[\[6\]](#)[\[7\]](#) At the end of the study, the adjusted mean change from baseline in HbA1c was -0.40% for the sitagliptin group, while the empagliflozin groups showed reductions of -0.34% to -0.63%.[\[5\]](#)[\[7\]](#) Notably, the empagliflozin groups demonstrated a more significant and sustained reduction in body weight compared to the sitagliptin group.[\[5\]](#)[\[7\]](#)

Similarly, a 52-week, randomized, double-blind, active-controlled trial compared canagliflozin 300 mg with sitagliptin 100 mg in patients inadequately controlled on metformin and a sulfonylurea.[\[8\]](#)[\[9\]](#) Canagliflozin demonstrated superiority in reducing HbA1c at 52 weeks, with a mean reduction of -1.03% compared to -0.66% for sitagliptin.[\[8\]](#)[\[9\]](#) Canagliflozin also led to greater reductions in body weight and systolic blood pressure.[\[8\]](#)[\[9\]](#)

## Janumet vs. GLP-1 Receptor Agonists: A Shift in Efficacy

Glucagon-like peptide-1 (GLP-1) receptor agonists represent another major class of injectable antidiabetic medications known for their robust glucose-lowering effects and weight loss benefits.

A 52-week, open-label trial directly compared liraglutide to sitagliptin, both in combination with metformin.[10] Liraglutide (1.2 mg and 1.8 mg) was superior to sitagliptin in reducing HbA1c from baseline at 52 weeks, with reductions of -1.29% and -1.51% for the two liraglutide doses, respectively, compared to -0.88% for sitagliptin.[10] The weight loss was also significantly greater with liraglutide.[10]

More recently, the PIONEER 3 trial, a 78-week, randomized, double-blind, double-dummy, phase 3a trial, compared oral semaglutide with sitagliptin in patients uncontrolled on metformin with or without a sulfonylurea.[11][12][13][14] At 26 weeks, oral semaglutide at 7 mg and 14 mg daily doses resulted in significantly greater reductions in HbA1c compared to sitagliptin.[11][13][14] These effects were sustained at 78 weeks.[13]

## Janumet vs. Thiazolidinediones (TZDs)

Pioglitazone, a thiazolidinedione, is another oral antidiabetic agent often used in combination therapy. Several shorter-term studies have compared the efficacy of adding sitagliptin versus pioglitazone to metformin therapy.

A 16-week, randomized, controlled trial found that both sitagliptin 100 mg and pioglitazone 30 mg, when added to metformin, resulted in a significant decrease in HbA1c, with no significant difference in the mean reduction between the two groups.[15] However, the sitagliptin group experienced a significant decrease in body weight, while the pioglitazone group showed a significant increase.[15] Another 12-week study yielded similar results, showing comparable glycemic control but with sitagliptin leading to weight loss and pioglitazone to weight gain.[16][17][18]

## Data Summary

| Trial                                                | Comparis<br>on                                                                        | Duration | Baseline<br>HbA1c | Change in<br>HbA1c<br>(Sitagliptin<br>/Metformin<br>Arm) | Change in<br>HbA1c<br>(Comparat<br>or Arm) | Key<br>Findings                                                                                                              |
|------------------------------------------------------|---------------------------------------------------------------------------------------|----------|-------------------|----------------------------------------------------------|--------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| COSMIC<br>Study[1][2]<br>[3]                         | Sitagliptin<br>+<br>Metformin                                                         | 4 Years  | 8.6%              | -1.6% at 4<br>years                                      | N/A                                        | Sustained<br>glycemic<br>control<br>over 4<br>years in a<br>real-world<br>setting.                                           |
| Empagliflo<br>zin<br>Extension<br>Study[5][6]<br>[7] | Sitagliptin<br>+<br>Metformin<br>vs.<br>Empagliflo<br>zin +<br>Metformin              | 90 Weeks | ~8.0%             | -0.40%                                                   | -0.34% to<br>-0.63%                        | Empagliflo<br>zin showed<br>comparabl<br>e to slightly<br>better<br>HbA1c<br>reduction<br>and<br>superior<br>weight<br>loss. |
| Canagliflo<br>zin vs.<br>Sitagliptin<br>Study[9]     | Sitagliptin<br>+<br>Metformin<br>+ SU vs.<br>Canagliflo<br>zin +<br>Metformin<br>+ SU | 52 Weeks | ~8.1%             | -0.66%                                                   | -1.03%                                     | Canagliflo<br>zin was<br>superior in<br>lowering<br>HbA1c,<br>body<br>weight, and<br>blood<br>pressure.                      |
| Liraglutide<br>vs.                                   | Sitagliptin<br>+<br>Metformin                                                         | 52 Weeks | ~8.4%             | -0.88%                                                   | -1.29% to<br>-1.51%                        | Liraglutide<br>was<br>superior in                                                                                            |

|                                                                 |             |          |       |             |             |             |
|-----------------------------------------------------------------|-------------|----------|-------|-------------|-------------|-------------|
| Sitagliptin                                                     | vs.         |          |       |             |             | reducing    |
| Study[10]                                                       | Liraglutide |          |       |             |             | HbA1c and   |
|                                                                 | +           |          |       |             |             | body        |
|                                                                 | Metformin   |          |       |             |             | weight.     |
| PIONEER<br>3 Trial<br>(Oral<br>Semaglutid<br>e)[11][13]<br>[14] | Sitagliptin |          |       |             |             | Oral        |
|                                                                 | +           |          |       |             |             | semaglutid  |
|                                                                 | Metformin   |          |       |             |             | e was       |
|                                                                 | ± SU vs.    |          |       |             |             | superior in |
|                                                                 | Oral        | 78 Weeks | ~8.3% | -0.8% at 26 | -1.0% to    | reducing    |
|                                                                 | Semaglutid  |          |       | weeks       | -1.3% at 26 | HbA1c and   |
|                                                                 | e +         |          |       |             | weeks       | body        |
| Pioglitazon<br>e vs.<br>Sitagliptin<br>Study                    | Metformin   |          |       |             |             | weight.     |
|                                                                 | ± SU        |          |       |             |             |             |
|                                                                 |             |          |       |             |             | Comparabl   |
|                                                                 |             |          |       |             |             | e glycemic  |
|                                                                 |             |          |       |             |             | control;    |
| Pioglitazon<br>e vs.<br>Sitagliptin<br>Study                    | Sitagliptin |          |       |             |             | sitagliptin |
|                                                                 | +           |          |       |             |             | led to      |
|                                                                 | Metformin   |          |       |             |             | weight      |
|                                                                 | vs.         | 16 Weeks | ~8.5% | Significant | Significant | loss, while |
|                                                                 | Pioglitazon |          |       | reduction   | reduction   | pioglitazon |
|                                                                 | e +         |          |       |             |             | e led to    |
|                                                                 | Metformin   |          |       |             |             | weight      |
|                                                                 |             |          |       |             |             | gain.       |

# Experimental Protocols

# COSMIC Study: A Retrospective Cohort Study

- Objective: To evaluate the 4-year durability of initial combination therapy with sitagliptin and metformin in a real-world clinical setting.[1]
- Study Design: A retrospective review of electronic medical records.[1]
- Patient Population: 1,178 drug-naïve patients with type 2 diabetes and an HbA1c  $\geq 7.5\%$  who were prescribed initial combination therapy with sitagliptin and metformin between 2009 and

2010.[1] After exclusions, 890 patients were included in the final analysis.[1]

- Treatment: Initial combination therapy with sitagliptin and metformin. Dosages were as per routine clinical practice.
- Primary Endpoint: The proportion of patients maintaining a glycemic response, defined as a reduction in HbA1c of  $\geq 0.8\%$  from baseline or achieving an HbA1c of  $\leq 7.0\%$ , at each year for 4 years.[1]

## Empagliflozin 90-Week Extension Study

- Objective: To investigate the long-term safety and efficacy of empagliflozin compared with sitagliptin and metformin.[5][6]
- Study Design: A 78-week, open-label extension of two 12-week, randomized, double-blind, placebo-controlled trials.[5][6]
- Patient Population: Patients with type 2 diabetes who completed the initial 12-week trials and had inadequate glycemic control (HbA1c  $\geq 7.0\%$  and  $< 10.0\%$ ).[6]
- Treatment Arms:
  - Empagliflozin 10 mg once daily (+ metformin background)
  - Empagliflozin 25 mg once daily (+ metformin background)
  - Sitagliptin 100 mg once daily (+ metformin background)[5][6]
- Primary Efficacy Endpoint: Change from baseline in HbA1c at week 90.[7]

## Liraglutide vs. Sitagliptin 52-Week Study

- Objective: To compare the efficacy and safety of liraglutide versus sitagliptin, both as add-on therapy to metformin, over 52 weeks.[10]
- Study Design: A 52-week, randomized, parallel-group, open-label trial.[10]
- Patient Population: Patients with type 2 diabetes inadequately controlled on metformin monotherapy.[10]

- Treatment Arms:
  - Liraglutide 1.2 mg once daily + metformin
  - Liraglutide 1.8 mg once daily + metformin
  - Sitagliptin 100 mg once daily + metformin[10]
- Primary Efficacy Endpoint: Change in HbA1c from baseline to week 52.[10]

## Visualizing the Mechanisms and Workflows



[Click to download full resolution via product page](#)

Caption: Mechanism of action for **Janumet** (Sitagliptin and Metformin).



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for comparative clinical trials.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Four-Year Durability of Initial Combination Therapy with Sitagliptin and Metformin in Patients with Type 2 Diabetes in Clinical Practice; COSMIC Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four-Year Durability of Initial Combination Therapy with Sitagliptin and Metformin in Patients with Type 2 Diabetes in Clinical Practice; COSMIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four-Year Durability of Initial Combination Therapy with Sitagliptin and Metformin in Patients with Type 2 Diabetes in Clinical Practice; COSMIC Study | PLOS One [journals.plos.org]
- 4. [PDF] Four-Year Durability of Initial Combination Therapy with Sitagliptin and Metformin in Patients with Type 2 Diabetes in Clinical Practice; COSMIC Study | Semantic Scholar [semanticscholar.org]
- 5. Long-Term Safety and Efficacy of Empagliflozin, Sitagliptin, and Metformin: An active-controlled, parallel-group, randomized, 78-week open-label extension study in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Canagliflozin Compared With Sitagliptin for Patients With Type 2 Diabetes Who Do Not Have Adequate Glycemic Control With Metformin Plus Sulfonylurea: A 52-week randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canagliflozin compared with sitagliptin for patients with type 2 diabetes who do not have adequate glycemic control with metformin plus sulfonylurea: a 52-week randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One year of liraglutide treatment offers sustained and more effective glycaemic control and weight reduction compared with sitagliptin, both in combination with metformin, in patients with type 2 diabetes: a randomised, parallel-group, open-label trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Effect of Additional Oral Semaglutide vs Sitagliptin on Glycated Hemoglobin in Adults With Type 2 Diabetes Uncontrolled With Metformin Alone or With Sulfonylurea: The PIONEER 3 Randomized Clinical Trial | Semantic Scholar [semanticscholar.org]
- 12. Efficacy and safety of once-weekly semaglutide versus once-daily sitagliptin as add-on to metformin in patients with type 2 diabetes in SUSTAIN China: A 30-week, double-blind, phase 3a, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Original Article [sciencehub.novonordisk.com]
- 14. novofrontier.ai [novofrontier.ai]
- 15. Effect of addition of either sitagliptin or pioglitazone in patients with uncontrolled type 2 diabetes mellitus on metformin: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Study on Adding Pioglitazone or Sitagliptin to Patients with Type 2 Diabetes Mellitus Insufficiently Controlled With Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. oamjms.eu [oamjms.eu]
- To cite this document: BenchChem. [The Enduring Efficacy of Janumet: A Comparative Analysis of Long-Term Glycemic Control]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14803810#evaluating-the-long-term-durability-of-janumet-s-glycemic-control-in-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)